molecular formula C11H17LiN4O4 B2738575 lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 2138110-45-7

lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2738575
CAS No.: 2138110-45-7
M. Wt: 276.22
InChI Key: UEMZAHVRSRKRRD-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate is a complex organic compound with a molecular weight of 276.22 g/mol[_{{{CITATION{{{1{lithium (1+) ion 2- [4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ](https://wwwsigmaaldrichcom/US/en/product/enamine/enah03a013b4?context=bbe){{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process1{lithium (1+) ion 2- [4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah03a013b4?context=bbe). The final step includes the lithium salt formation[{{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure high purity and yield[_{{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[_{{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology

In biological research, it serves as a tool for studying enzyme mechanisms and as a potential inhibitor for various biological targets.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including its use in drug development and as a precursor for pharmaceuticals.

Industry

In industry, it is utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate

  • Lithium(1+) ion 2-(4-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Uniqueness

This compound is unique due to its specific structure and the presence of the triazole ring, which differentiates it from other lithium salts and organic compounds.

Properties

IUPAC Name

lithium;2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4.Li/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17;/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZAHVRSRKRRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17LiN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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